

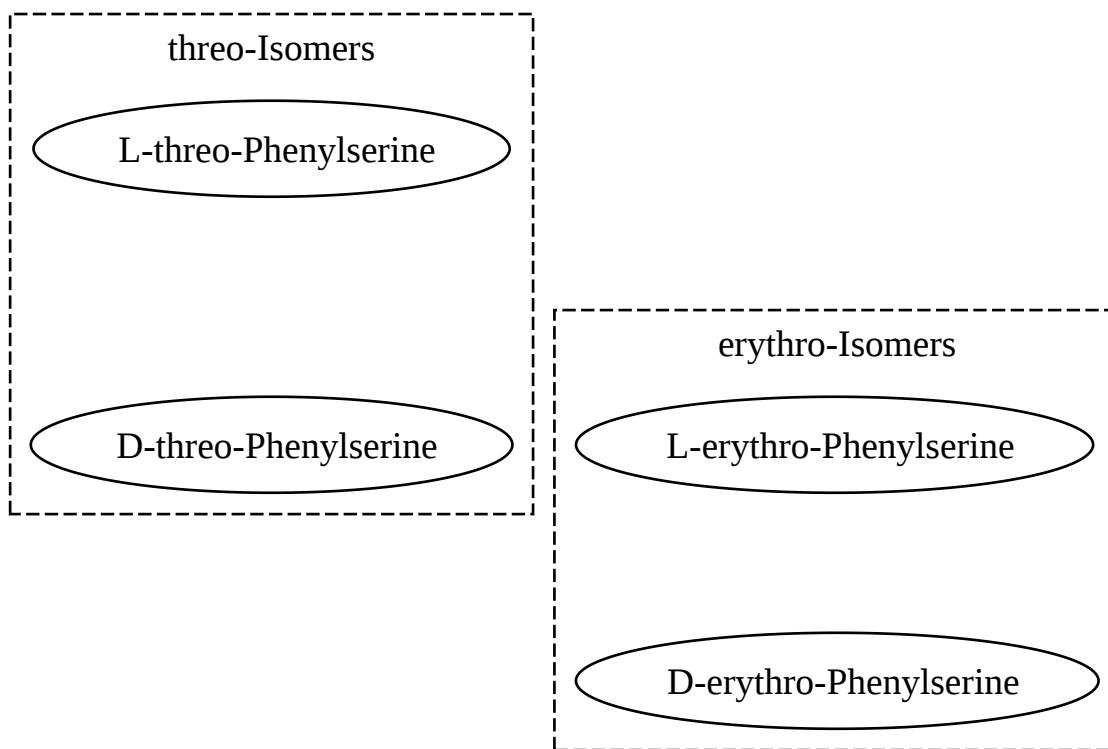
Introduction: Unveiling the Potential of a Versatile Amino Acid Derivative

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **DL-Phenylserine**

Cat. No.: **B086525**


[Get Quote](#)

DL-Phenylserine, a non-proteinogenic amino acid, stands as a critical building block and intermediate in the realms of synthetic organic chemistry and pharmacology. As a derivative of phenylalanine, it incorporates an additional hydroxyl group, creating two stereocenters and giving rise to a family of four distinct stereoisomers.^[1] This structural complexity is not a mere chemical curiosity; it is the very source of its utility, enabling its use as a chiral synthon for the stereoselective synthesis of complex molecules, including pharmaceuticals and bioactive peptides.^{[2][3]} This guide, designed for the practicing scientist, moves beyond basic identifiers to explore the nuanced stereochemistry, synthesis, analysis, and strategic applications of **DL-Phenylserine**, providing the technical insights necessary for its effective use in a laboratory and developmental setting.

Section 1: Core Physicochemical and Stereochemical Identity

A precise understanding of **DL-Phenylserine** begins with its fundamental properties and, most critically, its stereoisomerism. The molecule's two chiral centers—the alpha-carbon (C α) of the amino acid backbone and the beta-carbon (C β) bearing the hydroxyl group—give rise to two diastereomeric pairs (erythro and threo), each of which exists as a pair of enantiomers (D and L).

The molecular formula for all isomers is C₉H₁₁NO₃, and the molecular weight of the anhydrous form is 181.19 g/mol .^{[4][5]}

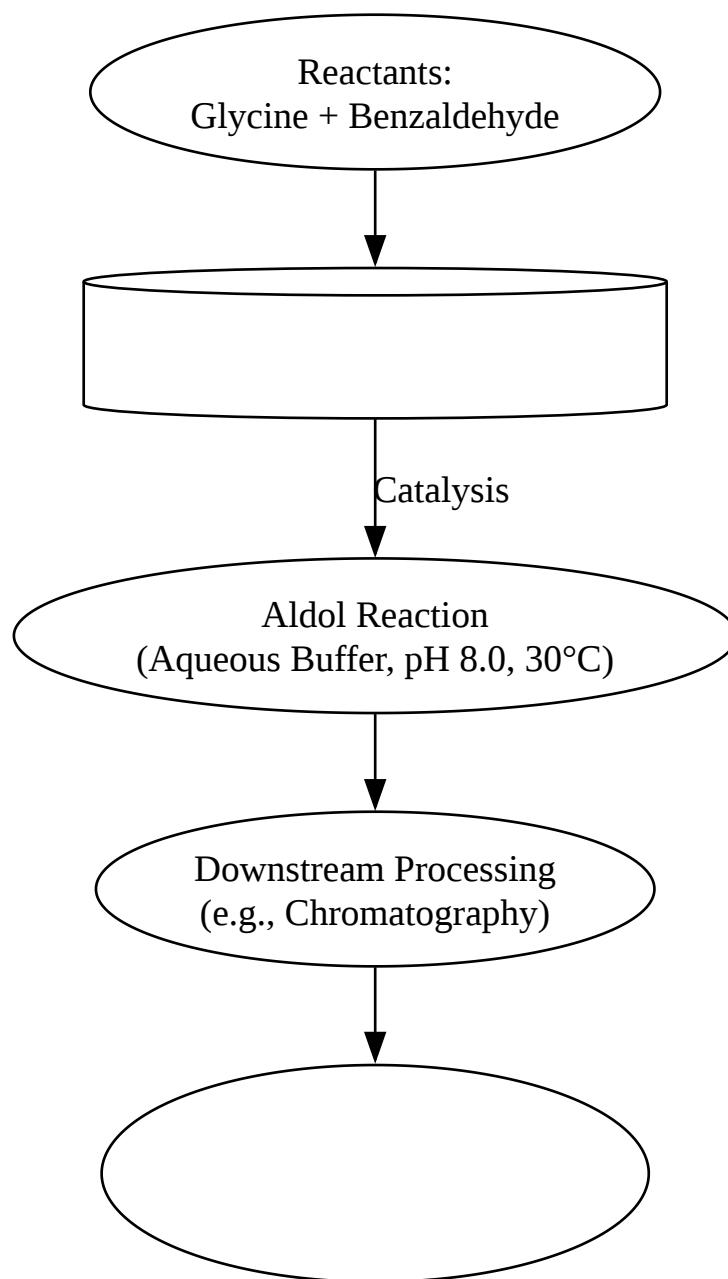
[Click to download full resolution via product page](#)

Caption: The four stereoisomers of Phenylserine arising from two chiral centers.

The distinction between these isomers is paramount, as biological systems, particularly enzymes, often exhibit high stereoselectivity.^[6] Consequently, the specific CAS number is crucial for sourcing the correct material for a given application.

Compound Name	Stereochemistry	CAS Number	Molecular Weight (Anhydrous)
DL-Phenylserine	Mixture of stereoisomers	69-96-5[7][8]	181.19 g/mol [4]
DL-3-Phenylserine hydrate	Mixture of stereoisomers	207605-47-8[9][10]	181.19 g/mol (anhydrous basis)[9]
DL-erythro-3-Phenylserine	Racemic (D-erythro + L-erythro)	2584-74-9[11][12]	181.19 g/mol [12]
DL-threo- β -Phenylserine	Racemic (D-threo + L-threo)	7695-56-9, 2584-75-0[13]	181.19 g/mol
L-threo-Phenylserine	(2S,3R)	6254-48-4[2]	181.19 g/mol [2]
erythro-L-Phenylserine	(2S,3S)	32946-42-2[14][15]	181.19 g/mol [14]

Note: The term "**DL-Phenylserine**" can be ambiguous. It is essential to verify the specific isomeric composition (threo/erythro ratio) from the supplier's technical data sheet.


Section 2: Synthesis Strategies: Chemical and Enzymatic Routes

The synthesis of phenylserine isomers, particularly in an enantiomerically pure form, is a key challenge. The choice of method is dictated by the desired stereochemistry, scale, and cost.

Enzymatic Synthesis: The Aldolase Approach

For stereospecific synthesis, enzymatic methods are often superior. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde.[16] This approach is highly valued for its ability to construct both chiral centers in a single, highly stereoselective step.

The synthesis of L-threo-phenylserine from glycine and benzaldehyde is a well-established model reaction.[1][16] The use of an L-specific threonine aldolase ensures the production of the desired L-threo isomer with high diastereomeric and enantiomeric excess.[16]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the stereoselective enzymatic synthesis.

Causality Behind Method Choice:

- **Stereoselectivity:** The primary driver for using an enzymatic route is the unparalleled control over stereochemistry, which is crucial for pharmaceutical applications where only one isomer is active or safe.

- Green Chemistry: The reaction is typically run in an aqueous buffer under mild conditions (neutral pH, moderate temperatures), avoiding harsh organic solvents and reagents.[3]
- Challenges: Product inhibition and the natural equilibrium of the reaction can limit the achievable yield, sometimes requiring strategies like in-situ product removal or the use of multi-enzyme cascades to drive the reaction to completion.[3][16]

Chemical Synthesis

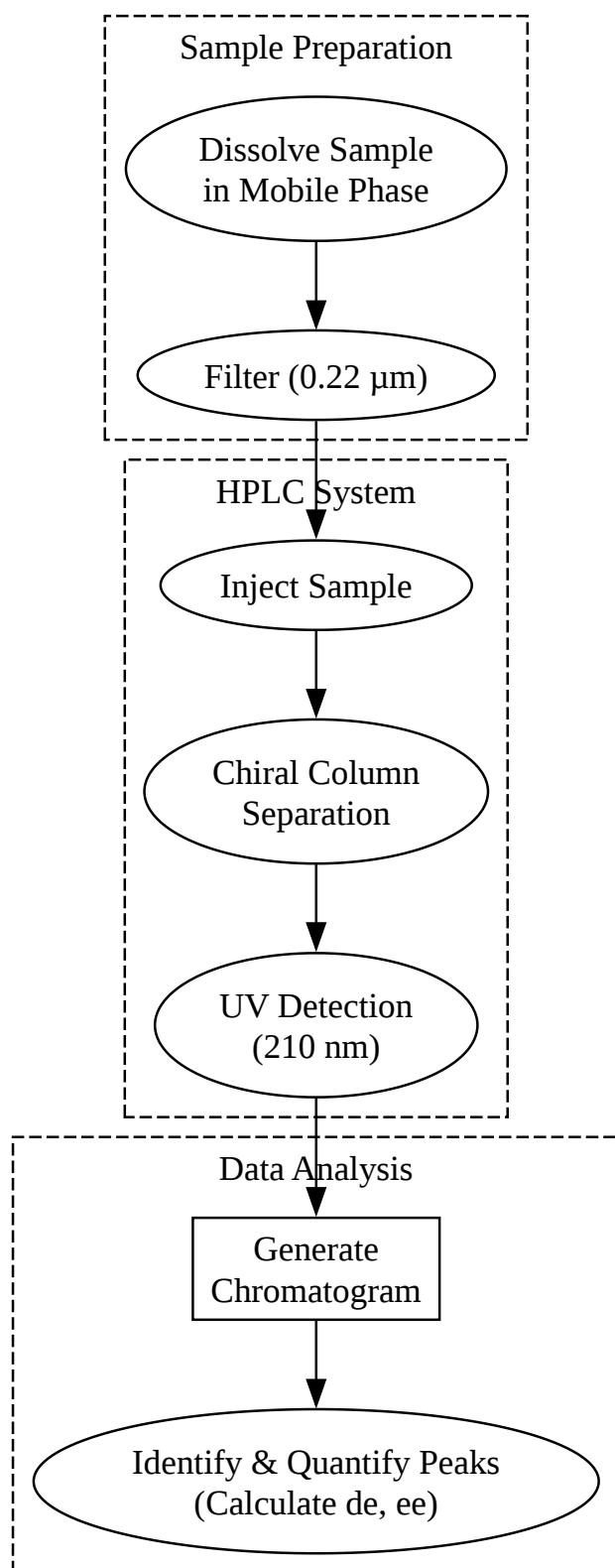
Traditional chemical synthesis often involves the condensation of a glycine derivative with benzaldehyde. A common method is the reaction of a copper glycinate complex with benzaldehyde under basic conditions. This approach typically yields a mixture of threo and erythro diastereomers, which must then be separated.

Example Protocol Outline (based on Erlenmeyer-Plöchl reaction principles):

- Preparation of Copper(II) Glycinate Complex: Glycine ethyl ester hydrochloride is dissolved in ethanol.[17] A solution of basic copper carbonate in ammonia water is added to form the copper glycinate complex in situ.
- Aldol Condensation: The pH is adjusted to 10.0-11.0 with a base like KOH. Benzaldehyde is added, and the reaction is heated (e.g., 78-85°C) to promote condensation.[17]
- Hydrolysis and Isolation: The resulting ester is hydrolyzed, and the copper is removed.
- Diastereomer Separation: The mixture of threo and erythro phenylserine is separated, often by fractional crystallization, exploiting the differing solubilities of the diastereomers.
- Resolution (Optional): If a single enantiomer is required, the racemic mixture of the desired diastereomer is resolved using a chiral resolving agent or by chiral chromatography.

Section 3: Analytical Characterization: Ensuring Purity and Identity

Confirming the identity, purity, and stereochemical integrity of **DL-Phenylserine** is a critical quality control step. A multi-technique approach is standard practice.


Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing phenylserine isomers.

- Causality: The structural similarity of the isomers necessitates a high-resolution separation technique. Chiral HPLC, specifically, is the only reliable method to separate all four stereoisomers.[\[1\]](#)

Step-by-Step Protocol: Chiral HPLC Analysis

- System: An HPLC system equipped with a UV detector is required.
- Column Selection: A chiral stationary phase is mandatory. A crown ether-based column (e.g., TSK gel Enantio L1) is effective for separating the underivatized amino acids.[\[1\]](#)
- Mobile Phase: A typical mobile phase is a dilute acidic aqueous solution, such as perchloric acid (pH ~2.0). The exact conditions must be optimized for the specific column.
- Sample Preparation: Accurately weigh and dissolve the phenylserine sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.22 μ m syringe filter before injection.
- Detection: The phenyl group provides strong UV absorbance, making detection at ~210 nm highly sensitive.
- Data Analysis: The retention times of the peaks are compared to those of authenticated standards for each of the four isomers to confirm identity. The peak area is used to calculate the diastereomeric excess (de) and enantiomeric excess (ee).

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for the chiral HPLC analysis of Phenylserine.

Other Techniques

- Thin Layer Chromatography (TLC): A rapid, qualitative method used to monitor reaction progress. Spots can be visualized using a ninhydrin solution, which reacts with the primary amine to produce a colored spot.[18]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the overall chemical structure and assess chemical purity.
- Mass Spectrometry (MS): Confirms the molecular weight (181.19 g/mol) and can be used for structural elucidation in conjunction with fragmentation analysis.[19]

Section 4: Applications in Drug Development and Research

DL-Phenylserine and its individual isomers are not typically used as active pharmaceutical ingredients (APIs) themselves but serve as invaluable intermediates.

- Peptide Synthesis: As a non-canonical amino acid, it is incorporated into synthetic peptides to create novel structures with modified properties, such as increased stability or altered receptor binding affinity.[9][20]
- Precursor to APIs: The most prominent application is the use of L-threo-phenylserine as a precursor in the synthesis of L-threo-3,4-dihydroxyphenylserine (Droxidopa), a medication used to treat neurogenic orthostatic hypotension.[3]
- Chiral Synthons: The defined stereochemistry of the individual isomers makes them valuable starting materials for the enantioselective synthesis of other complex molecules and natural products.[2]
- Biochemical Research: **DL-Phenylserine** is used as a substrate to study the activity and specificity of various enzymes, such as phenylserine aldolases, dehydrogenases, and deaminases, which are involved in amino acid metabolism.[6][18][21]

Section 5: Safety, Handling, and Storage

While not acutely toxic, proper laboratory handling procedures are necessary.

- GHS Classification: May cause skin and respiratory irritation.[4]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Avoid generating dust. [11]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[11] For long-term stability of the hydrate form, storage at -20°C is recommended. [22]

Conclusion

DL-Phenylserine is a fundamentally important molecule whose utility is defined by its stereochemistry. For the researcher and drug development professional, a thorough understanding of its isomeric forms, the strategic choice between chemical and enzymatic synthesis, and the application of rigorous analytical methods are essential for successful application. From its role as a simple building block in peptide synthesis to its critical function as a precursor for complex drugs like Droxidopa, Phenylserine continues to be a versatile and indispensable tool in the advancement of chemical and pharmaceutical sciences.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, **DL-Phenylserine**. [Link]
- Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. [Link]
- Google Patents. CN110776444A - Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester.
- SpringerLink. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. [Link]
- National Center for Biotechnology Information.
- SpringerLink.
- Carl ROTH.
- ResearchGate.
- National Center for Biotechnology Information. Characterization of thermostable serine hydroxymethyltransferase for β -hydroxy amino acids synthesis. [Link]

- National Center for Biotechnology Information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. [Link]
- PubMed.
- CAS Common Chemistry. **DL-Phenylserine**. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Discovery and characterization of D-phenylserine deaminase from Arthrobacter sp. TKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. DL-BETA-PHENYLSERINE THREO FORM | 69-96-5 [amp.chemicalbook.com]
- 9. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]
- 10. DL-3-Phenylserine hydrate | CymitQuimica [cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. DL-ERYTHRO-3-PHENYLSERINE CAS#: 2584-74-9 [chemicalbook.com]
- 13. a2bchem.com [a2bchem.com]
- 14. Page loading... [guidechem.com]
- 15. erythro-L-Phenylserine | 32946-42-2 [chemicalbook.com]
- 16. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 17. CN110776444A - Preparation method of DL-p-methylsulfonyl phenyl serine ethyl ester - Google Patents [patents.google.com]
- 18. Identification, Cloning, and Characterization of L-Phenylserine Dehydrogenase from *Pseudomonas syringae* NK-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]
- 21. Characterization of an Inducible Phenylserine Aldolase from *Pseudomonas putida* 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Potential of a Versatile Amino Acid Derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086525#dl-phenylserine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com